molecular formula C15H14FNO2 B074956 2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 1555-11-9

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Cat. No.: B074956
CAS No.: 1555-11-9
M. Wt: 259.27 g/mol
InChI Key: HBSUFSHHGHJZSE-UHFFFAOYSA-N
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Description

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure is based on a fused tetracyclic system that incorporates a carboxylic acid moiety and a fluorine atom at the 2-position of the quinoline ring. This molecular architecture is designed to interact with the ATP-binding pockets of various kinases, with the carboxylic acid group serving as a key pharmacophore for forming hydrogen bonds with key amino acid residues in the kinase hinge region. The fluorine atom is a strategic modification, often employed to modulate electronic properties, enhance metabolic stability, and fine-tune binding affinity through subtle steric and electrostatic interactions.

Properties

IUPAC Name

2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-9-6-7-13-11(8-9)14(15(18)19)10-4-2-1-3-5-12(10)17-13/h6-8H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSUFSHHGHJZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351957
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-11-9
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the carboxylic acid group: This can be done through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Quinoline derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid is its role as a building block in the synthesis of novel ligands for biological targets. Research has shown that derivatives of this compound can be designed to interact with DNA/RNA structures, particularly targeting telomeric sequences and hybrids.

Case Study : A study conducted at King’s College London utilized this compound in synthesizing ligands that showed effective binding to the DNA/RNA hybrid and telomeric quadruplexes. The study demonstrated that the synthesized compounds could stabilize these structures and potentially inhibit telomerase activity, which is crucial in cancer cell proliferation .

Antitumor Activity

Research indicates that compounds derived from this compound exhibit significant antitumor properties. The ability of these compounds to intercalate into DNA suggests a mechanism of action that could lead to the disruption of cancer cell division.

Case Study : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cell lines by disrupting the normal function of DNA replication and repair mechanisms .

Fluorescence Resonance Energy Transfer (FRET) Assays

The compound has been employed in FRET assays to study molecular interactions and conformational changes in nucleic acids.

Application Example : Researchers have used this compound as part of a molecular dynamics simulation to evaluate its interaction with DNA/RNA hybrids. The results indicated its potential as a fluorescent probe for detecting specific nucleic acid sequences .

Mechanism of Action

The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s structural analogues vary in substituents, ring size, and functional groups, influencing their physicochemical and biological properties.

Compound Name Key Structural Features Molecular Weight (g/mol) Boiling Point (°C) pKa Key Applications
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid Fluorine (C2), carboxylic acid (C11), cycloheptane ring 259.28 435.2±45.0 0.95 Anticancer ligand synthesis
8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid Cyclopropane, oxo group, amino substituent 397.36 N/A N/A Antibacterial activity
11-(Pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline Pyrrolidine (C11), no carboxylic acid 266.36 N/A N/A H3 receptor antagonism
11-Chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline Chlorine (C11), methyl groups (C1, C4) 259.77 402.9 N/A Intermediate for drug synthesis
N,N'-(hexane-1,6-diyl)bis(2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide) Bis-carboxamide linker, hexane spacer 625.66 N/A N/A DNA/RNA hybrid-targeting anticancer agents

Key Observations :

  • Fluorine vs. Other Halogens : The fluorine atom in the target compound reduces metabolic oxidation compared to chlorine in the 11-chloro analogue , enhancing bioavailability.
  • Carboxylic Acid vs. Amide Derivatives : The carboxylic acid group enables conjugation with diamines to form bis-carboxamides (e.g., compounds 3.38–3.43), which exhibit improved DNA-binding affinity in anticancer studies .
Antibacterial Activity

The quinoline-3-carboxylic acid derivative (compound 10 in ) demonstrates antibacterial properties due to its oxo and amino groups, which disrupt DNA gyrase. In contrast, the target compound lacks direct antibacterial activity but serves as a precursor for bioactive amides .

Anticancer Potential

Bis-carboxamide derivatives of the target compound (e.g., 3.38–3.43 ) inhibit telomeric quadruplex DNA and DNA/RNA hybrids, with IC₅₀ values in the low micromolar range. The hexane-spaced derivative (3.39 ) showed superior selectivity due to optimal linker length .

Biological Activity

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS Number: 1555-11-9) is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14FNO2
  • Molecular Weight : 259.27 g/mol
  • Structure : The compound features a fluorinated quinoline structure which is significant in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • DNA Interaction : Research indicates that this compound can intercalate with DNA and RNA structures, influencing their stability and function. Specifically, it has shown potential in stabilizing G-quadruplex structures, which are important in telomere maintenance and cancer biology .
  • Telomerase Inhibition : The compound has been investigated for its ability to inhibit telomerase activity. This is crucial for cancer therapy as telomerase is often upregulated in cancer cells, allowing them to proliferate indefinitely .
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which could contribute to its protective roles against oxidative stress-related diseases .

Case Studies and Experimental Data

A detailed study examined the effects of this compound on various biological targets:

Study Focus Findings
Telomere Stabilization The compound effectively stabilized telomeric G-quadruplexes in vitro, leading to reduced telomere elongation in cancer cell lines .
DNA Binding Affinity High binding affinity was observed with specific DNA sequences, suggesting potential as a therapeutic agent targeting DNA/RNA hybrids .
Antioxidant Activity Exhibited significant scavenging activity against free radicals in cell-based assays .

Molecular Dynamics Simulations

Molecular dynamics simulations provided insights into the interaction dynamics between the compound and nucleic acids. These simulations demonstrated that the compound could effectively intercalate between base pairs in DNA structures, enhancing its potential as a therapeutic agent against tumors reliant on telomerase activity .

Q & A

Basic Synthesis

Q: What are the established synthetic routes for preparing 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid? A: The compound can be synthesized via multi-step protocols adapted from analogous cycloheptaquinoline derivatives. A typical approach involves:

  • Step 1: Condensation of anthranilic acid with cycloheptanone under reflux with N,N'-carbonyldiimidazole (CDI) in THF to form the bicyclic core .
  • Step 2: Chlorination using POCl₃ to introduce reactive sites for subsequent functionalization .
  • Step 3: Fluorination via electrophilic substitution or nucleophilic displacement (exact conditions depend on precursor reactivity). For example, fluorinated intermediates may be generated using KF or Selectfluor in polar aprotic solvents .
  • Step 4: Carboxylic acid group introduction through hydrolysis of nitriles or oxidation of methyl groups, followed by purification via column chromatography .

Basic Characterization

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

  • ¹H/¹³C NMR: To verify proton environments and carbon frameworks. For instance, cycloheptane protons appear as multiplet signals at δ 1.60–2.68 ppm, while aromatic protons resonate between δ 7.22–8.36 ppm .
  • IR Spectroscopy: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH/OH stretches at 3000–3500 cm⁻¹) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇FNO₂: 286.1244) .
  • Melting Point: Consistency with literature values (e.g., analogs like 2-nitro-11-phenyl derivatives melt at 195°C) .

Basic Biological Evaluation

Q: How is the acetylcholinesterase (AChE) inhibitory activity of this compound assessed? A: The Ellman’s assay is standard:

  • Protocol: Recombinant human AChE is incubated with the compound and substrate (acetylthiocholine). Thiocholine production is measured spectrophotometrically at 412 nm using DTNB. IC₅₀ values are calculated from dose-response curves .
  • Controls: Tacrine or donepezil are used as positive controls. Triplicate experiments ensure reproducibility, with activity compared to cycloheptane analogs (e.g., 7,8,9,10-tetrahydro derivatives show IC₅₀ ~10–100 nM) .

Advanced Structure-Activity Relationships (SAR)

Q: How do structural modifications (e.g., tether length, substituents) influence AChE inhibition? A: SAR studies reveal:

  • Tether Length: A 7-carbon spacer between the quinoline and benzofuran moieties enhances activity for cyclopenta[b]quinoline hybrids (IC₅₀ improves 1.7-fold) but reduces potency for cyclohepta[b]quinoline derivatives (12.9-fold decrease) .
  • Fluorine Substitution: Fluorine at position 2 increases lipophilicity and metabolic stability, improving blood-brain barrier penetration. Nitro or methoxy groups at other positions may disrupt π-π stacking with AChE’s catalytic site .

Advanced Data Contradictions

Q: How can conflicting SAR data (e.g., variable tether effects) be resolved? A: Contradictions arise from structural flexibility and binding mode differences:

  • Molecular Docking: Compare binding poses of cycloheptaquinoline vs. tacrine hybrids. Longer tethers may cause steric clashes in rigid active sites .
  • Mutagenesis Studies: Identify critical AChE residues (e.g., Trp286, Phe295) interacting with substituents. Fluorescence quenching assays can validate binding .

Advanced Synthesis Optimization

Q: What strategies improve yield and regioselectivity during fluorination? A:

  • Electrophilic Fluorination: Use Selectfluor in acetonitrile at 60°C for regioselective C-2 fluorination .
  • Nucleophilic Displacement: Replace chlorine in 11-chloro intermediates with KF/18-crown-6 in DMF .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2 eq. fluorinating agent) to minimize byproducts .

Advanced Analytical Challenges

Q: How are complex NMR splitting patterns (e.g., cycloheptane protons) interpreted? A:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlates δ 2.68 ppm (CH₂) with carbons at ~28 ppm .
  • Variable Temperature NMR: Reduce signal broadening caused by cycloheptane ring puckering .

Structural Determination

Q: What crystallographic methods determine the absolute configuration? A: Single-crystal X-ray diffraction with SHELXL software:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply full-matrix least-squares methods to anisotropic displacement parameters. Flack parameter analysis confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 2
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

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